molecular formula C9H19O2Si B3056867 (Di-tert-butoxymethyl)silane CAS No. 7489-74-9

(Di-tert-butoxymethyl)silane

Cat. No. B3056867
CAS RN: 7489-74-9
M. Wt: 187.33 g/mol
InChI Key: HWTBJHKDIBEWFB-UHFFFAOYSA-N
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Description

(Di-tert-butoxymethyl)silane , also known as DTBMS , is an organosilicon compound with the chemical formula C11H26O3Si . It features a silicon atom bonded to three tert-butyl groups and one tert-butoxymethyl group. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .


Synthesis Analysis

The synthesis of DTBMS involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy .


Chemical Reactions Analysis

  • Mitsunobu Reaction : DTBMS serves as a reactive intermediate in the Mitsunobu reaction. This oxidation-reduction condensation reaction involves nucleophilic substrates and alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents. It finds applications in heterocyclic chemistry, medicinal chemistry, and organic synthesis .

Physical And Chemical Properties Analysis

  • Self-Accelerating Decomposition Temperature (SADT) : The SADT of DTBMS in a 25 kg standard package is 63.95°C .

Scientific Research Applications

Polymer Material Development

(Di-tert-butoxymethyl)silane plays a crucial role in the synthesis and development of novel polymer materials. In one study, it was used to create crosslinkable copolymers from propylene and di-tert-butoxy(methyl)(oct-7-enyl)silane. The tert-butoxysilane groups in these copolymers were found to be easily cleaved by acid-catalyzed processes, enabling complete crosslinking through the tert-butoxysilane functionality and resulting in an insoluble polymeric material. The composition of the copolymer, and consequently the extent of crosslinking, could be controlled, offering significant potential for the development of materials with specific properties (Zimmer et al., 2013).

Silane-based Antioxidants in Polymer Stabilization

The compound has also been employed in the synthesis of new types of silane-based antioxidants, which show promise in stabilizing polymers. For instance, a novel antioxidant comprising an alkoxysilyl group and a 2,6-di-tert-butylphenol stabilizing moiety was synthesized and tested in isotactic poly(propylene). This silane stabilizer demonstrated stabilizing activity and was compared favorably against conventional antioxidants, potentially offering a new approach to enhancing the longevity and performance of polymers (Nedelčev et al., 2007).

Modification and Crosslinking of Polymers

In another application, (di-tert-butoxymethyl)silane was integral in modifying and crosslinking polymers. A study involving the grafting of vinyltrimethoxysilane onto various types of polyethylene demonstrated that the grafted polyethylenes could be crosslinked using water as the crosslinking agent. The mechanical and thermal properties of the crosslinked polyethylene were significantly improved compared to the uncrosslinked counterparts, indicating the potential of (di-tert-butoxymethyl)silane in enhancing material properties (Kuan et al., 2005).

Cement Hydration and Mortar Properties

The use of silanes and silane derivatives, including (di-tert-butoxymethyl)silane, has been explored in the context of cement hydration and the mechanical properties of mortars. These compounds are used as coupling agents to chemically react with calcium silicate hydrates, introducing organic components into the structure and potentially enhancing the mechanical properties of the resulting materials (Feng et al., 2016).

Silane Coupling Agents for Surface Treatment

(Di-tert-butoxymethyl)silane has been utilized as a part of silane coupling agents for surface treatment of various materials. These agents, which can be synthesized by living anionic polymerization, have shown promise in improving the adhesion between inorganic particles or metals and organic coatings. The treated surfaces exhibit enhanced properties, such as improved dispersibility in organic mediums (Yamamoto & Ohata, 1996).

properties

InChI

InChI=1S/C9H19O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBJHKDIBEWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(OC(C)(C)C)[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60822982
Record name (Di-tert-butoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Di-tert-butoxymethyl)silane

CAS RN

7489-74-9
Record name (Di-tert-butoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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